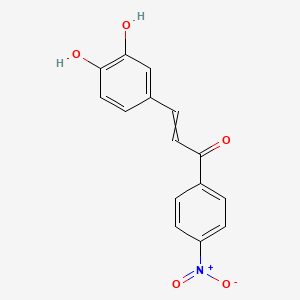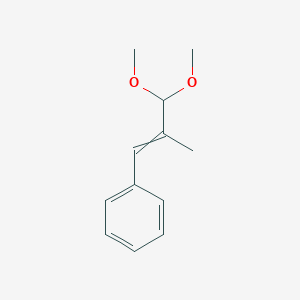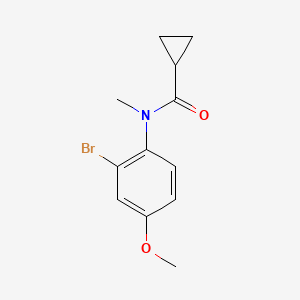![molecular formula C19H24N4O B12529213 3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- CAS No. 675123-06-5](/img/structure/B12529213.png)
3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- is a complex organic compound characterized by its unique structure, which includes pyridine rings and imine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- typically involves the reaction of 3-pentanol with 2-pyridinecarboxaldehyde under specific conditions. The reaction is facilitated by the presence of a catalyst, often a Lewis acid, which promotes the formation of the imine bonds. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- with minimal impurities. The scalability of the process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the imine groups to amines, altering the compound’s properties.
Substitution: The pyridine rings can undergo substitution reactions, introducing different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Wirkmechanismus
The mechanism by which 3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridine rings and imine groups play a crucial role in binding to these targets, modulating their activity. The compound’s ability to form stable complexes with metals also contributes to its mechanism of action in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(2-pyridyl)pentane-1,3,5-trione: Shares structural similarities but differs in the presence of keto groups instead of imine groups.
4’-Hydroxy-2,2’6’,2’'-terpyridine: Contains pyridine rings but has different functional groups and properties.
Uniqueness
3-Pentanol, 1,5-bis[[1-(2-pyridinyl)ethylidene]amino]- is unique due to its specific combination of pyridine rings and imine groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and forming stable complexes with metals sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
675123-06-5 |
|---|---|
Molekularformel |
C19H24N4O |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1,5-bis(1-pyridin-2-ylethylideneamino)pentan-3-ol |
InChI |
InChI=1S/C19H24N4O/c1-15(18-7-3-5-11-22-18)20-13-9-17(24)10-14-21-16(2)19-8-4-6-12-23-19/h3-8,11-12,17,24H,9-10,13-14H2,1-2H3 |
InChI-Schlüssel |
ZKSDKLTUQWKPIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCCC(CCN=C(C)C1=CC=CC=N1)O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)

![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)

![2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12529167.png)
![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
![N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide](/img/structure/B12529182.png)

![3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529187.png)
![3-(2-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529189.png)


![Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile](/img/structure/B12529202.png)

